molecular formula C15H12N4O6 B2661126 2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid CAS No. 304648-92-8

2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid

Cat. No.: B2661126
CAS No.: 304648-92-8
M. Wt: 344.283
InChI Key: LJCWUQULJLHRBQ-CXUHLZMHSA-N
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Description

“2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid” is a chemical compound with the molecular formula C15H12N4O6 . It is also known as Benzoic acid, 2-[1-[2-(2,4-dinitrophenyl)hydrazinylidene]ethyl]- .


Synthesis Analysis

The compound can be synthesized from 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and (2,4-dinitrophenyl)hydrazine in an alkaline medium under controlled conditions . The resulting product is the corresponding hydrazone [(E)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4,5-dimethylphenol] .


Molecular Structure Analysis

The structure of the synthesized compound was elucidated by elemental analysis and spectroscopic techniques like Infrared spectroscopy, Ultraviolet–visible spectroscopy, High-performance liquid chromatography, Proton nuclear magnetic resonance, and Mass spectrum .


Chemical Reactions Analysis

Hydrazones, such as this compound, contain active centers at carbon and nitrogen, which are majorly responsible for the physical and chemical properties of the hydrazones . They show reactivity toward electrophiles and nucleophiles due to the carbon and nitrogen .

Mechanism of Action

The compound, similar to other hydrazones, contains an azomethine –NHN=CH group and is considered a derivative of aldehydes and ketones, where the oxygen atom has been replaced by the Nitrogen-Nitrogen-Hydrogen functional group . The C-atom in the hydrazone has both electrophilic and nucleophilic characters, and both the N-atoms are nucleophilic, although the amino type nitrogen is more reactive .

Properties

IUPAC Name

2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-9(11-4-2-3-5-12(11)15(20)21)16-17-13-7-6-10(18(22)23)8-14(13)19(24)25/h2-8,17H,1H3,(H,20,21)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWUQULJLHRBQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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